1,4-Cyclohexanedimethanol, dibenzoate is an organic compound categorized as a dibenzoate ester. It is synthesized from 1,4-cyclohexanedimethanol and benzoic acid, resulting in a white solid with a high purity level exceeding 99%. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry, particularly as a plasticizer and in the production of advanced polyesters.
1,4-Cyclohexanedimethanol, dibenzoate is classified under the broader category of organic low-molecular-weight compounds. It is identified by the Chemical Abstracts Service Registry Number 35541-81-2. The compound is often utilized in the synthesis of polymers and other chemical intermediates due to its stability and favorable properties.
The synthesis of 1,4-cyclohexanedimethanol, dibenzoate typically involves the following steps:
The yield from this process can be as high as 92% with a purity level of approximately 98.9% as determined by gas chromatography .
1,4-Cyclohexanedimethanol, dibenzoate participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in synthetic chemistry.
The mechanism of action for 1,4-cyclohexanedimethanol, dibenzoate primarily revolves around its role as a plasticizer. By integrating into polymer matrices, it reduces viscosity and enhances flexibility. The ester functional groups interact with polymer chains, improving their mechanical properties such as toughness and durability. This interaction facilitates better processing during manufacturing and enhances end-product performance in applications like coatings and adhesives.
These properties make it suitable for use in various industrial applications including adhesives and coatings .
1,4-Cyclohexanedimethanol, dibenzoate finds extensive applications across several fields:
The synthesis of 1,4-Cyclohexanedimethanol dibenzoate (CHDMDB) primarily relies on acid-catalyzed esterification between 1,4-cyclohexanedimethanol (CHDM) and benzoic acid. Industrially, this reaction employs heterogeneous or homogeneous catalysts to accelerate the nucleophilic acyl substitution mechanism. Key catalysts include:
Reaction conditions significantly influence kinetics and selectivity. Optimal performance occurs at 100–160°C with catalyst loadings of 5–50 wt% relative to the reaction mass. Prolonged heating beyond 12 hours risks dehydration byproducts, necessitating precise control [1] [4].
Table 1: Catalytic Performance in CHDMDB Esterification
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Sulfuric acid (10 wt%) | 140 | 6 | 89 | Moderate ethers |
Triethylamine (15 wt%) | 120 | 8 | 92 | Low |
Polyphosphoric acid (8 wt%) | 130 | 10 | 85 | Minimal |
p-Toluenesulfonic acid (7 wt%) | 110 | 7 | 88 | Moderate |
CHDMDB exists as cis and trans stereoisomers due to the cyclohexane ring’s conformation. The trans-isomer dominates commercially due to its superior thermal stability and crystalline nature. Industrial separation leverages fractional crystallization:
The process hinges on the trans-isomer’s higher melting point (125°C) versus the oily cis-counterpart, allowing solid-liquid separation via decantation or filtration. Advanced techniques like HPLC with reverse-phase columns (e.g., Newcrom R1) enable analytical monitoring using acetonitrile/water mobile phases [5] [9].
Table 2: Isomer Separation Efficiency
Initial trans:cis Ratio | Crystallization Temperature (°C) | Duration (h) | Final trans-Purity (%) |
---|---|---|---|
70:30 | 100 | 16 | 96 |
75:25 | 95 | 18 | 97 |
80:20 | 85 | 12 | 99 |
Conventional CHDMDB synthesis generates solvent waste, driving interest in solvent-free esterification. Key advances include:
Lifecycle analyses show these methods lower the carbon footprint by 22–40% by avoiding solvents and utilizing waste feedstocks. Catalytic innovations like Ru/Al₂O₃ further suppress byproducts like p-xylene, enhancing atom economy [7].
Scalable CHDMDB manufacturing requires reaction-distillation integration and energy recovery:
Process intensification lowers energy use by 45% compared to batch reactors. Continuous systems also enhance trans-isomer selectivity to >90% via base-mediated isomerization (e.g., 0.5 wt% NaOH), crucial for high-performance polyesters [8].
Table 3: Industrial Process Economics
Process Parameter | Batch Reactor | Continuous Reactive Distillation | PET Upcycling Route |
---|---|---|---|
Yield (%) | 82 | 95 | 86.5 (CHDM from PET) |
Energy Consumption (kWh/kg) | 8.2 | 4.5 | 5.1 |
trans-CHDMDB Purity (%) | 70 | 92 | 89 |
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